![molecular formula C21H30IN3O5S B028397 N-Formyl-Met-Leu-p-iodo-Phe CAS No. 105931-59-7](/img/structure/B28397.png)
N-Formyl-Met-Leu-p-iodo-Phe
Overview
Description
Synthesis Analysis
The synthesis of N-Formyl-Met-Leu-p-iodo-Phe and related peptides involves classical peptide synthesis techniques, such as the mixed anhydride procedure, and can include modern methods like solid-phase peptide synthesis (SPPS) for improved efficiency and yield. A notable study described a practical synthesis method for N-formyl-Met-Leu-Phe, showcasing the adaptability of these synthesis techniques in producing chemotactic peptide analogs with specific isotopic labeling for research purposes (Breitung et al., 2008).
Molecular Structure Analysis
The molecular structure of N-Formyl-Met-Leu-p-iodo-Phe has been characterized through various analytical techniques, including NMR spectroscopy and molecular modeling. These studies reveal that peptides like fMLP-OMe tend to adopt specific conformations, such as gamma-turns, which are crucial for their biological activity. The absence of chemotactic activity in certain analogs suggests that the receptor recognizes peptides with flexible backbones, favoring an extended conformation upon binding (Dugas et al., 2009).
Chemical Reactions and Properties
Chemical properties of N-Formyl-Met-Leu-p-iodo-Phe, including its reactivity and interactions with receptors, underscore the peptide's role in chemotaxis and immune response modulation. The synthesis and functional analysis of analogs demonstrate how modifications in peptide structure can influence biological activity, such as chemotaxis and superoxide production, highlighting the importance of the formyl group and peptide conformation for receptor recognition and activation (Day & Freer, 2009).
Physical Properties Analysis
The physical properties, including solubility, stability, and crystalline structure, are pivotal for understanding the behavior of N-Formyl-Met-Leu-p-iodo-Phe in biological systems. The crystal structure analysis of related peptides reveals specific folding patterns and intramolecular interactions, which are essential for their biological function and interaction with cellular receptors (Gavuzzo et al., 2009).
Chemical Properties Analysis
The chemical properties, particularly the reactivity of the formyl group and the specific amino acid residues, dictate the peptide's role in signaling pathways. The formyl group is critical for receptor binding and activation, while the specific sequence and stereochemistry of the amino acids determine the peptide's potency and selectivity towards its receptor. These aspects are crucial for designing peptide analogs with desired biological activities (Dalpiaz et al., 1999).
Scientific Research Applications
Chemotactic Properties
N-Formyl-Met-Leu-p-iodo-Phe and its analogs have been identified as potent chemoattractants. Research demonstrates their ability to induce chemotaxis in different cell types, including bull spermatozoa and human neutrophils. For example, synthetic peptide analogs of Formyl-Met-Leu-Phe, including N-Formyl-Met-Leu-p-iodo-Phe, have been compared for their ability to induce chemotaxis in bull sperm, highlighting the essential role of the formyl group and the sequence of hydrophobic residues in activating chemotactic responses (Iqbal, Shivaji, Vijayasarathy, & Balaram, 1980).
Receptor Interactions
Studies on human neutrophils have shown that N-Formyl-Met-Leu-p-iodo-Phe derivatives act as full agonists, interacting with formylpeptide receptors to induce cellular responses such as chemotaxis and superoxide anion release. These interactions suggest a potent and specific engagement with formylpeptide receptors, highlighting the significance of the N-formyl group and the specific amino acid sequence in receptor binding and activation (Dalpiaz et al., 2001).
Signal Transduction Mechanisms
The binding of N-Formyl-Met-Leu-p-iodo-Phe to its receptor on cell surfaces triggers a cascade of intracellular signaling events. For instance, in transfected fibroblasts expressing the N-formyl peptide receptor, ligand stimulation led to calcium mobilization from intracellular stores, demonstrating the receptor's role in mediating early transmembrane signaling events (Prossnitz, Quehenberger, Cochrane, & Ye, 1991). Additionally, N-Formyl Peptide Receptor ligation was shown to induce Rac-dependent actin reorganization through Gβγ subunits and Class Ia Phosphoinositide 3-Kinases, further elucidating the complex signaling pathways activated by these peptides (Belisle & Abo, 2000).
Structural Analysis
The structure-activity relationship of N-Formyl-Met-Leu-p-iodo-Phe and its analogs has been a subject of interest for understanding how these peptides interact with their receptors and induce biological responses. Studies have focused on analyzing the conformation of these peptides to shed light on the importance of their structure in biological activity and receptor interaction (Gavuzzo et al., 2009).
Safety And Hazards
Future Directions
The future directions of “N-Formyl-Met-Leu-p-iodo-Phe” could involve further exploration of its effects on cellular activation, particularly in relation to its role as an agonist for formyl peptide receptors (FPRs). This could include investigating its effects on cellular polarization, chemotaxis, and the release of proteolytic enzymes .
properties
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXFDPVOCUTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30IN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319790 | |
Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-Met-Leu-p-iodo-Phe | |
CAS RN |
105931-59-7 | |
Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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